I-123 Iobenguane Sulfate Diagnostic Sensitivity and Specificity in Pheochromocytoma and Neuroblastoma Detection: Clinical Trial Evidence
In an open-label, multicenter, multinational trial of 251 subjects with known or suspected neuroblastoma or pheochromocytoma, I-123 iobenguane sulfate (AdreView) planar scintigraphy at 24±6 hours post-administration demonstrated sensitivity of 77-80% and specificity of 69-77% across three independent blinded readers, compared against histopathology or composite standard of truth [1]. This diagnostic performance provides the regulatory basis for FDA approval and clinical use.
| Evidence Dimension | Diagnostic accuracy (sensitivity/specificity) |
|---|---|
| Target Compound Data | Sensitivity 0.77-0.80; Specificity 0.69-0.77 |
| Comparator Or Baseline | Histopathology or composite standard (CT/MRI, catecholamine measurements, clinical follow-up) |
| Quantified Difference | Sensitivity point estimates: 0.80, 0.77, 0.79 for Readers A, B, C respectively; Specificity: 0.77, 0.73, 0.69 |
| Conditions | Planar scintigraphy at 24±6 h post-administration; 211-subject diagnostic efficacy population (127 pheochromocytoma, 84 neuroblastoma) |
Why This Matters
This FDA registration trial data quantifies the clinical diagnostic reliability of I-123 iobenguane sulfate, supporting procurement decisions for radiopharmacies and nuclear medicine departments requiring validated imaging agents.
- [1] AdreView (Iobenguane I 123 Injection) Prescribing Information. GE Healthcare, Medi-Physics Inc. Clinical Studies Section 14.1. View Source
